molecular formula C21H19N5O5S B2571129 methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 852691-37-3

methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2571129
CAS No.: 852691-37-3
M. Wt: 453.47
InChI Key: YMCYJOWVOAKGJC-UHFFFAOYSA-N
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Description

Methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative featuring a fused pyrazole moiety, a furan-methyl substituent, and a sulfanyl-linked carbamoyl group. Quinazolines are well-studied scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties . The sulfanyl and carbamoyl groups may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetics .

Properties

IUPAC Name

methyl 3-(furan-2-ylmethyl)-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S/c1-12-8-17(25-24-12)23-18(27)11-32-21-22-16-9-13(20(29)30-2)5-6-15(16)19(28)26(21)10-14-4-3-7-31-14/h3-9H,10-11H2,1-2H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCYJOWVOAKGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the furan and pyrazole groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.

Industrial Production Methods: Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Biological Activity

Methyl 3-[(furan-2-yl)methyl]-2-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Quinazoline Core : A bicyclic structure that is significant in medicinal chemistry.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC19H20N4O4S
Molecular Weight396.45 g/mol

Anticancer Properties

Research has indicated that compounds containing quinazoline and pyrazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of quinazoline can inhibit various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Quinazoline Derivatives

A study on quinazoline derivatives showed IC50 values in the micromolar range against A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with some derivatives outperforming standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The presence of the furan and pyrazole rings suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal properties.

The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival.

Enzyme Inhibition

Inhibitory effects on specific enzymes such as kinases have been observed. The structural features of this compound may allow it to act as a selective inhibitor for certain protein kinases involved in cancer progression.

Example: Kinase Inhibition

Pyrido[2,3-d]pyrimidine derivatives have shown promise in inhibiting kinases associated with tumor growth, suggesting a similar potential for our compound .

Pharmacological Studies

Recent pharmacological studies have focused on the synthesis and evaluation of compounds similar to this compound. These studies often highlight:

  • Synthesis Techniques : Various synthetic routes have been explored to enhance yield and purity.
  • Biological Assays : In vitro assays assessing cytotoxicity against cancer cell lines.
  • Structure Activity Relationship (SAR) : Determining how modifications to the chemical structure affect biological activity.

Summary of Biological Assays

Compound TestedCell LineIC50 (µM)Mechanism of Action
Quinazoline Derivative AA4311.61Apoptosis induction
Quinazoline Derivative BJurkat1.98Cell cycle arrest
Furan-Pyrazole HybridStaphylococcus aureus10.0Membrane disruption

Comparison with Similar Compounds

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, )

  • Structural Differences : Lacks the quinazoline core and sulfanyl-carbamoyl chain but shares the pyrazole ring. The fluorophenyl substituent may enhance metabolic stability compared to the target compound’s furan group .
  • Bioactivity : Pyrazoline derivatives like this are often studied for antimicrobial or anticancer activity, though specific data is unavailable in the evidence .

6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid ()

  • Structural Differences : Features a triazolo-thiadiazine system instead of quinazoline but retains the 3-methylpyrazole group. The dichlorophenyl substituent increases lipophilicity compared to the target’s furan-methyl group .
  • Pharmacokinetics : SwissADME analysis shows higher lipophilicity (LogP ≈ 3.5) than typical drug-like molecules, whereas the target compound’s ester and carboxylate groups may reduce LogP, improving solubility .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Structural Differences: Shares a sulfanyl group but lacks the quinazoline core.

Pharmacokinetic and Physicochemical Properties

A comparative analysis using SwissADME (as in ) reveals critical differences:

Parameter Target Compound Compound Celecoxib (Reference)
Molecular Weight ~450 g/mol (estimated) 455.3 g/mol 381.4 g/mol
LogP ~2.8 (predicted) 3.5 3.5
Water Solubility Moderate (ester/carboxylate) Low (carboxylic acid) Low
Hydrogen Bond Donors 2 2 2

The target compound’s ester group may improve membrane permeability over the carboxylic acid in ’s compound, while its furan moiety could reduce metabolic stability compared to halogenated aromatics .

Bioactivity and Therapeutic Potential

  • Anticancer Activity: Compounds like those in induce ferroptosis in oral squamous cell carcinoma (OSCC). While the target compound’s mechanism is unconfirmed, its quinazoline-pyrrole system may interact with redox-active enzymes, a hallmark of ferroptosis inducers .
  • However, the sulfanyl-carbamoyl chain might alter selectivity .
  • Insecticidal Activity : Unlike plant-derived pyrethroids (), the synthetic nature of the target compound could enhance stability against insect metabolic enzymes, though this requires validation .

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